molecular formula C13H14O3 B574555 (3aR)-6-Ethoxy-3aalpha,8balpha-dihydro-1H-cyclopenta[b]benzofuran-7-ol CAS No. 186664-64-2

(3aR)-6-Ethoxy-3aalpha,8balpha-dihydro-1H-cyclopenta[b]benzofuran-7-ol

Cat. No.: B574555
CAS No.: 186664-64-2
M. Wt: 218.252
InChI Key: DZVQMFKEEDVPLJ-KWQFWETISA-N
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Description

(3aR)-6-Ethoxy-3aalpha,8balpha-dihydro-1H-cyclopenta[b]benzofuran-7-ol is a complex organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds consisting of fused benzene and furan rings. This particular compound is notable for its unique structural features, which include an ethoxy group and a hydroxyl group attached to the benzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR)-6-Ethoxy-3aalpha,8balpha-dihydro-1H-cyclopenta[b]benzofuran-7-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and an acid catalyst.

    Hydroxylation: The hydroxyl group can be introduced through selective oxidation of a precursor compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3aR)-6-Ethoxy-3aalpha,8balpha-dihydro-1H-cyclopenta[b]benzofuran-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the benzofuran core.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxygenated derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

(3aR)-6-Ethoxy-3aalpha,8balpha-dihydro-1H-cyclopenta[b]benzofuran-7-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3aR)-6-Ethoxy-3aalpha,8balpha-dihydro-1H-cyclopenta[b]benzofuran-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    6-Ethoxybenzofuran: Lacks the hydroxyl group present in (3aR)-6-Ethoxy-3aalpha,8balpha-dihydro-1H-cyclopenta[b]benzofuran-7-ol.

    7-Hydroxybenzofuran: Lacks the ethoxy group present in this compound.

Uniqueness

This compound is unique due to the presence of both an ethoxy group and a hydroxyl group, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and enhance its potential biological activities compared to simpler benzofuran derivatives.

Properties

IUPAC Name

(3aR,8bR)-6-ethoxy-3a,8b-dihydro-1H-cyclopenta[b][1]benzofuran-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-2-15-13-7-12-9(6-10(13)14)8-4-3-5-11(8)16-12/h3,5-8,11,14H,2,4H2,1H3/t8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVQMFKEEDVPLJ-LDYMZIIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C3CC=CC3OC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C2[C@H]3CC=C[C@H]3OC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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